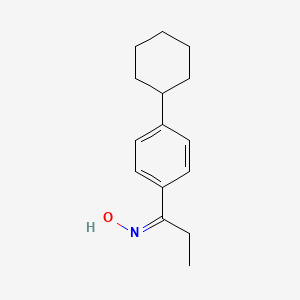

1-(4-cyclohexylphenyl)-1-propanone oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-[1-(4-cyclohexylphenyl)propylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-2-15(16-17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h8-12,17H,2-7H2,1H3/b16-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCWBYOYDRXXCY-NXVVXOECSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO)C1=CC=C(C=C1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N/O)/C1=CC=C(C=C1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Cyclohexylphenyl 1 Propanone Oxime and Analogues

Classical Oxime Synthesis from 1-(4-cyclohexylphenyl)-1-propanone: Reaction Conditions and Yield Optimization

The most conventional method for preparing 1-(4-cyclohexylphenyl)-1-propanone oxime is the condensation reaction between the parent ketone, 1-(4-cyclohexylphenyl)-1-propanone, and hydroxylamine (B1172632). wikipedia.org Typically, hydroxylamine is used in the form of its hydrochloride salt (NH₂OH·HCl), which requires a base to liberate the free nucleophile. nih.govorgsyn.org

The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the C=N-OH functional group. researchgate.net Common bases include sodium acetate (B1210297), pyridine (B92270), or sodium hydroxide, and the reaction is often carried out in a protic solvent like ethanol (B145695) or a water-ethanol mixture. nih.govresearchgate.net

Optimization of this synthesis involves careful control of several parameters:

pH: The reaction rate is highly pH-dependent. The dehydration step is acid-catalyzed, but excessive acidity protonates the hydroxylamine, reducing its nucleophilicity. A weakly acidic to neutral pH range is often optimal. researchgate.net

Temperature: The reaction is typically performed at room temperature or with gentle heating. While higher temperatures can increase the reaction rate, they may also promote the formation of undesired byproducts or influence the ratio of geometric isomers. thieme-connect.comnih.gov

Stoichiometry: A slight excess of hydroxylamine is commonly used to drive the reaction to completion.

The table below illustrates typical conditions for the classical synthesis of ketoximes, which are applicable to 1-(4-cyclohexylphenyl)-1-propanone.

Table 1: Comparison of Classical Oximation Conditions for Aryl Alkyl Ketones

| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|

| Sodium Acetate | Ethanol/Water | 25-50 | 2-6 | 85-95 |

| Pyridine | Ethanol | 60-80 | 1-4 | 80-90 |

Green Chemistry Approaches to this compound Formation: Catalyst Development and Solvent-Free Methods

In line with the growing emphasis on sustainable chemistry, several green methods for oxime synthesis have been developed. These approaches aim to reduce or eliminate the use of hazardous solvents and reagents, shorten reaction times, and simplify workup procedures.

Solvent-Free Synthesis: Mechanochemistry, specifically grinding or ball-milling, has emerged as a powerful solvent-free technique. rsc.orgnih.gov The reaction of 1-(4-cyclohexylphenyl)-1-propanone with hydroxylamine hydrochloride can be achieved by simply grinding the solid reactants, sometimes in the presence of a solid catalyst. nih.goviust.ac.ir This method often leads to quantitative yields in a very short time. nih.gov

Catalyst Development: Various solid catalysts have been shown to be effective for oximation under green conditions. These catalysts are often reusable and environmentally benign.

Metal Oxides: Basic oxides like CaO and ZnO, or amphoteric oxides like Bi₂O₃, have been used to catalyze the reaction under solvent-free conditions, either with conventional heating or microwave irradiation. nih.govijprajournal.comorganic-chemistry.org

Natural Acids: Aqueous extracts from natural sources like citrus fruits have been employed as mild, biodegradable acid catalysts for the reaction in water, offering an alternative to harsh mineral acids. ijprajournal.com

Table 2: Green Synthesis Approaches for Ketoximes

| Method | Catalyst/Conditions | Solvent | Reaction Time | Typical Yield (%) |

|---|---|---|---|---|

| Microwave | CaO | None | 2-5 min | >95 |

| Grinding | Bi₂O₃ | None | 5-15 min | >98 |

| Aqueous | Hyamine Catalyst | Water | 10-30 min | >90 |

Chemo- and Regioselective Synthesis of this compound Isomers

Since 1-(4-cyclohexylphenyl)-1-propanone is an unsymmetrical ketone, its oxime can exist as two geometric isomers, (E) and (Z), which may have different physical properties and chemical reactivity. thieme-connect.com Standard synthesis procedures often yield a mixture of these isomers. researchgate.net Controlling the stereochemical outcome of the oximation is a significant challenge and an area of active research.

Several strategies have been developed to selectively synthesize one isomer over the other:

Catalyst-Controlled Synthesis: The choice of catalyst can direct the stereochemistry. For instance, in the reaction of aryl ketones with hydroxylamine hydrochloride, CuSO₄ has been shown to selectively catalyze the formation of the (E)-isomer, while K₂CO₃ under solid-state conditions can favor the (Z)-isomer. thieme-connect.comresearchgate.net

Post-Synthesis Isomerization: A mixture of (E) and (Z) isomers can be converted predominantly to the more stable (E)-isomer. This is often achieved by treating a solution of the isomer mixture with a protic acid (like anhydrous HCl) or a Lewis acid, which can lead to the precipitation of the pure (E)-oxime salt. google.comgoogleapis.com

Temperature Control: The equilibrium between the (E) and (Z) isomers is temperature-dependent. Therefore, careful control of the reaction and workup temperature is critical for isolating a specific isomer before equilibration occurs. thieme-connect.comnih.gov

Table 3: Conditions for Stereoselective Synthesis of Aryl Ketoxime Isomers

| Target Isomer | Reagent/Catalyst | Solvent | Temperature (°C) | Key Finding | Reference |

|---|---|---|---|---|---|

| (E)-isomer | CuSO₄ | None (Solid State) | Room Temp | High selectivity for (E)-oxime | thieme-connect.com |

| (Z)-isomer | K₂CO₃ | None (Solid State) | Room Temp | High selectivity for (Z)-oxime | thieme-connect.com |

| (E)-isomer | Anhydrous HCl | Diethyl Ether | 0 - Room Temp | Isomerization of E/Z mixture to >98% E | google.com |

Stereoselective Synthesis of Oxime Derivatives from Substituted 1-(4-cyclohexylphenyl)-1-propanone Precursors

When the precursor ketone possesses pre-existing stereocenters, for example, a substituted cyclohexyl ring, the oximation reaction can lead to the formation of diastereomers. Stereoselective synthesis in this context aims to control the formation of these diastereomers. pku.edu.cn

Advanced synthetic methods can achieve high levels of stereocontrol:

Substrate Control: A chiral center within the 1-(4-cyclohexylphenyl)-1-propanone precursor can influence the facial selectivity of the hydroxylamine attack, leading to a preferential formation of one diastereomer.

Auxiliary Control: The use of chiral oxime ethers derived from chiral hydroxylamines can enable highly stereoselective additions of organometallic reagents to generate complex chiral amine precursors. rsc.org

Catalytic Asymmetric Synthesis: Chiral catalysts can be employed to achieve enantioselective or diastereoselective transformations. For instance, iridium-catalyzed intramolecular allylic alkylation of prochiral oximes can provide access to enantioenriched cyclic nitrones and oxime ethers. researchgate.netchemrxiv.org While not a direct synthesis of the target oxime, this illustrates how oxime chemistry is integrated into complex chiral synthesis.

Flow Chemistry and Continuous Processing for Efficient this compound Production

For larger-scale and industrial production, continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and higher throughput. researchgate.net The synthesis of oximes is well-suited to this technology. acs.org

A hypothetical flow process for this compound would involve:

Pumping separate streams of a solution of the ketone in a suitable organic solvent and an aqueous solution of hydroxylamine and a base.

Combining the streams in a micro- or millireactor (e.g., a T-mixer).

Passing the reaction mixture through a heated residence time unit (e.g., a coiled tube) to ensure complete reaction.

Directing the output to a continuous separation unit, such as a membrane separator or a liquid-liquid extractor, for product isolation.

This approach allows for precise control over reaction parameters and minimizes the handling of potentially hazardous reagents, making the process more efficient and safer. researchgate.netacs.org

Table 4: Comparison of Batch vs. Continuous Flow Oximation

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Productivity | Low to moderate | High (e.g., g/h to kg/h ) |

| Safety | Risk of thermal runaway on scale-up | Superior heat dissipation, small reactor volumes |

| Control | Limited control over mixing and temp | Precise control over stoichiometry, temp, time |

| Workup | Discontinuous, often laborious | Integrated, continuous separation |

| Footprint | Large reactor vessels | Compact, smaller footprint |

Total Synthesis Strategies Employing this compound as a Key Intermediate

The oxime functionality is a versatile synthetic handle, making this compound a valuable intermediate in the total synthesis of more complex molecules, particularly those of pharmaceutical interest. orgsyn.orgnih.gov

Key transformations of the oxime group include:

Beckmann Rearrangement: Treatment of the ketoxime with an acid catalyst (e.g., PCl₅, H₂SO₄) induces rearrangement to form an N-substituted amide. For this compound, this would yield either N-(4-cyclohexylphenyl)propanamide or N-ethyl-4-cyclohexylbenzamide, depending on which group migrates. nih.gov

Reduction to Amines: The oxime can be reduced to the corresponding primary amine, 1-(4-cyclohexylphenyl)-1-propanamine, using various reducing agents such as catalytic hydrogenation (H₂/Pd-C), sodium amalgam, or lithium aluminum hydride (LiAlH₄). wikipedia.org This amine can then serve as a crucial building block for numerous nitrogen-containing compounds.

Cycloaddition Reactions: Oximes can be converted to nitrones, which are 1,3-dipoles that readily undergo cycloaddition reactions with alkenes to form isoxazolidine (B1194047) rings, a common scaffold in medicinal chemistry. researchgate.net

The strategic placement of the cyclohexylphenyl moiety makes this oxime an attractive starting point for synthesizing compounds with potential applications where this lipophilic group is desired.

Mechanistic Investigations of Reactions Involving 1 4 Cyclohexylphenyl 1 Propanone Oxime

Beckmann Rearrangement of 1-(4-cyclohexylphenyl)-1-propanone Oxime: Kinetics and Stereochemical Implications

The Beckmann rearrangement is a classic and powerful acid-catalyzed reaction that transforms oximes into amides. organic-chemistry.orgmasterorganicchemistry.comchem-station.comwikipedia.orgnumberanalytics.com For an unsymmetrical ketoxime such as this compound, the reaction can theoretically yield two different amide products, depending on which group, the 4-cyclohexylphenyl or the ethyl group, migrates. The stereochemistry of the oxime (E or Z isomer) is a critical determinant of the product outcome, as the rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group undergoing migration. organic-chemistry.orgwikipedia.org

Influence of Acid Catalysts on Beckmann Rearrangement Pathways

A variety of acid catalysts are known to promote the Beckmann rearrangement, ranging from strong Brønsted acids like sulfuric acid and polyphosphoric acid to Lewis acids. wikipedia.orgrsc.org The choice of catalyst can significantly influence the reaction rate and, in some cases, the product distribution, particularly if E/Z isomerization of the oxime occurs under the reaction conditions. chem-station.com

A hypothetical study on the influence of different acid catalysts on the rearrangement of this compound could yield data such as that presented in Table 1.

Table 1: Hypothetical Kinetic Data for the Beckmann Rearrangement of this compound with Various Acid Catalysts

| Catalyst | Concentration (mol/L) | Temperature (°C) | Rate Constant (k, s⁻¹) | Major Product |

| H₂SO₄ | 1.0 | 50 | Data Not Available | N-(4-cyclohexylphenyl)propanamide |

| PPA | 1.0 | 80 | Data Not Available | N-(4-cyclohexylphenyl)propanamide |

| PCl₅ | 0.5 | 25 | Data Not Available | N-ethyl-4-cyclohexylbenzamide |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not available in the cited literature.

The expected major product would depend on the stereoisomer of the oxime used. Assuming the (E)-oxime, where the 4-cyclohexylphenyl group is anti to the hydroxyl group, the major product would be N-ethyl-4-cyclohexylbenzamide. Conversely, the (Z)-oxime would yield N-(4-cyclohexylphenyl)propanamide. The migratory aptitude generally follows the order: aryl > alkyl. chem-station.com However, the stereospecificity of the reaction is the dominant controlling factor. organic-chemistry.org

Computational Studies on Transition States and Reaction Energetics

Computational chemistry provides valuable insights into reaction mechanisms, including the structures of transition states and the energetics of reaction pathways. researchgate.net While no specific computational studies on the Beckmann rearrangement of this compound have been found, studies on related aryl ketoximes, such as acetophenone (B1666503) oxime, can offer a model for understanding the process. researchgate.net

These studies typically employ density functional theory (DFT) calculations to model the reaction in the presence of an acid catalyst. The calculations can determine the activation energies for the migration of both the aryl and alkyl groups, providing a theoretical basis for the observed product distribution. For acetophenone oxime, computational studies have explored both concerted and stepwise mechanisms, with the nature of the solvent and catalyst influencing the preferred pathway. researchgate.net

A computational investigation of this compound would likely focus on determining the relative energies of the transition states for the migration of the 4-cyclohexylphenyl group versus the ethyl group for both the (E) and (Z) isomers of the oxime. This would help to predict the kinetic and thermodynamic favorability of each pathway.

Reduction Methodologies for this compound: Formation of Amines

The reduction of oximes is a fundamental method for the synthesis of primary amines. Various reagents and catalytic systems can be employed, with the choice often influencing the selectivity and reaction conditions.

Catalytic Hydrogenation: Mechanism and Selectivity

Catalytic hydrogenation is a widely used method for the reduction of oximes to amines. researchgate.netrsc.orgbohrium.com Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

The mechanism of catalytic hydrogenation of oximes is believed to proceed through the initial reduction of the C=N double bond to form a hydroxylamine (B1172632) intermediate. This intermediate is then further reduced to the corresponding primary amine. For this compound, catalytic hydrogenation would be expected to yield 1-(4-cyclohexylphenyl)propan-1-amine.

The selectivity of the hydrogenation can be influenced by the catalyst and reaction conditions. For instance, some catalysts may favor the formation of the hydroxylamine as the final product under milder conditions. The presence of acidic or basic additives can also affect the reaction rate and selectivity.

Table 2: Potential Catalysts and Conditions for the Hydrogenation of this compound

| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product |

| Pd/C | Ethanol (B145695) | 1-5 | 25-50 | 1-(4-cyclohexylphenyl)propan-1-amine |

| Raney Ni | Methanol | 5-10 | 50-80 | 1-(4-cyclohexylphenyl)propan-1-amine |

| PtO₂ | Acetic Acid | 1-3 | 25 | 1-(4-cyclohexylphenyl)propan-1-amine |

Note: This table presents generally applicable conditions for oxime hydrogenation and does not represent specific experimental data for this compound.

Hydride Reductions: Reagent Specificity and Diastereoselectivity

Hydride reagents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, are also effective for the reduction of oximes to amines. LiAlH₄ is a powerful reducing agent that readily reduces oximes to primary amines.

The reaction with LiAlH₄ involves the nucleophilic attack of a hydride ion on the carbon atom of the C=N bond. Subsequent workup with water and acid or base yields the primary amine. For this compound, this reduction would produce 1-(4-cyclohexylphenyl)propan-1-amine.

Since the product contains a stereocenter, the use of chiral hydride reagents or catalysts could potentially lead to diastereoselective reduction, affording an excess of one enantiomer of the amine. However, achieving high diastereoselectivity in the reduction of acyclic ketoximes can be challenging and often requires specifically designed chiral reagents. rsc.org

Nucleophilic Addition Reactions to the Oxime Moiety of this compound

The C=N double bond of the oxime group is susceptible to nucleophilic attack, although it is generally less reactive than the C=O bond of a ketone. wikipedia.orgbyjus.commasterorganicchemistry.com The electrophilicity of the carbon atom can be enhanced by protonation or by the use of Lewis acid catalysts.

A variety of nucleophiles can potentially add to the oxime moiety. For example, organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the carbon of the C=N bond. wikipedia.org The initial addition product would be a magnesium or lithium salt of a hydroxylamine derivative. Subsequent hydrolysis would likely lead to the formation of a secondary amine, where the nucleophile has added to the carbon atom and the nitrogen has been reduced.

For this compound, the addition of a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would be expected to form, after workup, 2-(4-cyclohexylphenyl)-2-(methylamino)propane. The stereochemical outcome of such additions would depend on the facial selectivity of the nucleophilic attack on the C=N bond.

It is important to note that the reactivity and the nature of the final product can be highly dependent on the specific nucleophile, the reaction conditions, and the workup procedure. In some cases, rearrangement or fragmentation reactions may compete with simple addition. wikipedia.org

Electrophilic Activation and Substitution at the Oxime Nitrogen and Carbon Centers

The primary electrophilic reaction characteristic of ketoximes is the Beckmann rearrangement, an acid-catalyzed transformation of an oxime into an N-substituted amide. rsc.orgmasterorganicchemistry.comchem-station.com This reaction is of significant industrial importance, for instance, in the synthesis of ε-caprolactam, the precursor to Nylon-6. chem-station.com

The process is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the alkyl or aryl group positioned anti-periplanar to the hydroxyl group, leading to the formation of a nitrilium ion intermediate. chemistrysteps.com Subsequent hydration and tautomerization yield the final amide product. masterorganicchemistry.com For this compound, two geometric isomers (E and Z) are possible, which could lead to two different amide products upon rearrangement.

The regioselectivity of the Beckmann rearrangement is determined by the migratory aptitude of the groups attached to the oxime carbon. The general order of migratory aptitude is aryl > alkyl. chem-station.com Therefore, for this compound, the migration of the 4-cyclohexylphenyl group is generally favored over the ethyl group. This would lead to the formation of N-(4-cyclohexylphenyl)propanamide as the major product.

The electronic nature of the substituent on the aryl ring can influence the rate of rearrangement. Electron-donating groups on the migrating aryl ring can stabilize the transition state of the migration, thus accelerating the reaction. The cyclohexyl group is generally considered to be a weak electron-donating group through induction. Mechanochemical studies on the Beckmann rearrangement of various unsymmetrical ketoximes have shown that aryl groups migrate faster than alkyl groups. acs.org However, it was also observed that aryl rings with electron-donating groups had a slightly poorer migratory aptitude compared to an unsubstituted phenyl ring under those specific conditions. acs.org

A variety of acidic catalysts can be employed to promote the Beckmann rearrangement, including strong protic acids like sulfuric acid and Lewis acids. rsc.org Recent methodologies have also utilized solid acid catalysts like zeolites and milder reagents to improve efficiency and selectivity. researchgate.netresearchgate.net

Table 1: Illustrative Data on the Beckmann Rearrangement of Substituted Acetophenone Oximes

The following table presents data from studies on the Beckmann rearrangement of various p-substituted acetophenone oximes, which serve as structural analogs to this compound. This data illustrates the influence of the para-substituent on the reaction outcome.

| Entry | p-Substituent (R) | Catalyst/Conditions | Major Product | Yield (%) | Reference |

| 1 | H | Phenyl dichlorophosphate, CH₃CN, rt | Acetanilide | 92 | nih.gov |

| 2 | CH₃ | Phenyl dichlorophosphate, CH₃CN, rt | N-(p-tolyl)acetamide | 95 | nih.gov |

| 3 | OCH₃ | Phenyl dichlorophosphate, CH₃CN, rt | N-(4-methoxyphenyl)acetamide | 96 | nih.gov |

| 4 | Cl | Phenyl dichlorophosphate, CH₃CN, rt | N-(4-chlorophenyl)acetamide | 89 | nih.gov |

| 5 | NO₂ | Phenyl dichlorophosphate, CH₃CN, rt | N-(4-nitrophenyl)acetamide | 85 | nih.gov |

This table is illustrative and compiled from data on analogous compounds to demonstrate the principles of the Beckmann rearrangement.

Radical Reactions Involving this compound: Generation and Trapping

The N-O bond in oximes is relatively weak and can undergo homolytic cleavage to generate iminoxyl radicals (also referred to as oxime radicals). nih.gov These radical species are key intermediates in a variety of synthetic transformations. The generation of the iminoxyl radical from this compound can be achieved through several methods, most commonly via one-electron oxidation. nih.gov

Photosensitized electron transfer is a common method for generating oxime radical cations, which can then deprotonate to form the corresponding iminoxyl radical. cdnsciencepub.comnih.gov Studies on substituted acetophenone oximes using chloranil (B122849) as a photosensitizer have shown that the rate of electron transfer is influenced by the electronic nature of the substituents on the phenyl ring. cdnsciencepub.com Electron-releasing groups at the para position increase the rate of quenching of the photosensitizer, indicating a more favorable electron transfer process. The p-cyclohexyl group, being weakly electron-donating, would be expected to facilitate the formation of the radical cation compared to an unsubstituted phenyl group.

Once generated, the 1-(4-cyclohexylphenyl)-1-propanone iminoxyl radical is a reactive intermediate with the unpaired electron density delocalized over the nitrogen and oxygen atoms. beilstein-journals.org The subsequent fate of this radical depends on the reaction conditions and the presence of other reactive species.

Generation and Trapping:

Dimerization: In the absence of efficient trapping agents, iminoxyl radicals can dimerize.

Hydrogen Atom Abstraction: Iminoxyl radicals can abstract hydrogen atoms from suitable donors. For instance, they can undergo intramolecular 1,5-hydrogen atom transfer (1,5-HAT) if a sterically accessible C-H bond is present. beilstein-journals.org

Intermolecular Trapping: The iminoxyl radical can be trapped by other radical species or can add to unsaturated systems. For example, in the presence of radical trapping agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), an adduct can be formed, which provides evidence for the transient existence of the iminoxyl radical. nih.gov In some cases, the initially formed radical can undergo further reactions before being trapped. For instance, a C-centered radical formed after an intramolecular HAT can be trapped. beilstein-journals.org

The study of such radical reactions often involves techniques like laser flash photolysis (LFP) to observe the transient radical species and product analysis to deduce the reaction pathways. cdnsciencepub.com

Table 2: Relative Conversion Rates in the Photosensitized Oxidation of p-Substituted Acetophenone Oximes

This table illustrates the effect of para-substituents on the relative rate of conversion in the photosensitized oxidation of acetophenone oximes, which proceeds via an iminoxyl radical intermediate.

| Entry | p-Substituent (R) | Relative Conversion Rate | Reference |

| 1 | H | 1.00 | nih.gov |

| 2 | CH₃ | 1.25 | nih.gov |

| 3 | OCH₃ | 1.80 | nih.gov |

| 4 | Cl | 0.85 | nih.gov |

| 5 | CN | 0.50 | nih.gov |

This table is based on data for analogous compounds to illustrate the electronic effects on iminoxyl radical generation. The conversion rates are relative to the unsubstituted acetophenone oxime.

Chemical Transformations and Derivatization of 1 4 Cyclohexylphenyl 1 Propanone Oxime

O-Alkylation and O-Acylation of 1-(4-cyclohexylphenyl)-1-propanone Oxime: Synthesis of Oxime Ethers and Esters

The oxime functional group (C=N-OH) is characterized by its hydroxyl moiety, which can readily undergo reactions such as O-alkylation and O-acylation to yield corresponding oxime ethers and esters. arpgweb.com These transformations are fundamental in modifying the properties and reactivity of the oxime.

O-Alkylation: The synthesis of O-alkyl oxime ethers typically involves the deprotonation of the oxime's hydroxyl group with a base to form an oximate anion, followed by nucleophilic substitution with an alkylating agent, such as an alkyl halide. googleapis.com Common bases used for this purpose include sodium hydride or alkali metal alkoxides in an inert solvent. googleapis.com While numerous examples exist for the O-alkylation of various ketoximes googleapis.comgoogleapis.com, specific studies detailing the reaction conditions and yields for the O-alkylation of this compound are not described in the surveyed literature.

O-Acylation: The synthesis of O-acyl oxime esters is generally achieved by reacting the parent oxime with an acylating agent, such as an acid chloride or an anhydride (B1165640), often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. uobaghdad.edu.iq These oxime esters are valuable synthetic intermediates, particularly in the synthesis of nitrogen-containing heterocycles. uobaghdad.edu.iq A study on the synthesis of α,β-unsaturated ketoxime acetate (B1210297) esters demonstrated a general procedure involving refluxing the oxime with acetic anhydride in pyridine. uobaghdad.edu.iq However, this method has not been specifically applied to or reported for this compound.

N-Substitution Reactions on the Oxime Nitrogen of this compound

Direct N-substitution on the nitrogen atom of an oxime is not a common transformation. The nitrogen atom is sp²-hybridized and its lone pair of electrons is involved in the C=N double bond system, making it less available for direct alkylation or acylation compared to the oxygen atom. Instead, reactions involving the oxime nitrogen typically proceed through rearrangement, reduction, or cycloaddition pathways. For instance, the Beckmann rearrangement transforms ketoximes into amides under acidic conditions, effectively altering the substitution pattern around the nitrogen atom by inserting it into a carbon-carbon bond. scribd.com No literature detailing direct N-substitution reactions on this compound could be located.

Palladium-Catalyzed Cross-Coupling Reactions Involving Modified this compound Scaffolds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound to participate, it would typically require prior modification to introduce a reactive handle, such as a halide (Br, I) or a triflate group, onto the aromatic ring. This modified scaffold could then engage in standard cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings.

Alternatively, the oxime functionality itself can be involved in palladium catalysis. Research has shown that O-acyl oximes can undergo a palladium-catalyzed Semmler-Wolff type reaction to form anilines. nih.gov This process involves the oxidative addition of the N-O bond to a Pd(0) center. nih.gov However, this specific transformation has been demonstrated on cyclohexenone and tetralone O-acyl oximes and there is no evidence of its application to acyclic ketoximes like this compound or its derivatives. nih.gov

Cycloaddition Reactions Utilizing this compound as a Dipolarophile or Diene Component

Oximes and their derivatives can participate in cycloaddition reactions. For example, they can be converted into nitrones, which are potent 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles to generate five-membered heterocyclic rings. nih.gov The direct use of an oxime as a dipolarophile or a diene in Diels-Alder type reactions is less common and would depend on the specific electronic properties of the system. A comprehensive search of the chemical literature did not yield any specific examples or studies where this compound was used as a component in cycloaddition reactions.

Ring-Opening Reactions of Cyclohexyl Moiety and Subsequent Functionalization of this compound Derivatives

The cyclohexyl ring is a saturated carbocycle and is generally stable and resistant to ring-opening reactions under typical conditions. Such transformations usually require harsh conditions or specific activation, for example, through photocatalysis or microbial oxidation to introduce functionality that can facilitate ring cleavage. A common transformation of a cyclohexyl ring attached to a phenyl group is dehydrogenation or aromatization to a biphenyl (B1667301) system, which typically requires a catalyst and an oxidant at elevated temperatures.

There is no available research in the reviewed literature that describes the ring-opening or functionalization of the cyclohexyl moiety in this compound or its derivatives. A French patent describes various cyclohexyl phenyl ketone derivatives as intermediates for the synthesis of benzodiazepines, but does not involve reactions of the cyclohexyl ring itself. google.com

Advanced Spectroscopic and Structural Characterization in Research Contexts

High-Resolution NMR Spectroscopic Analysis for Conformational Studies of 1-(4-cyclohexylphenyl)-1-propanone Oxime

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state conformation of this compound. The presence of the flexible cyclohexyl group and the potential for isomerism around the C=N double bond present interesting conformational questions. nih.gov

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information on the chemical environment of each nucleus. mdpi.com In ¹H NMR, the protons of the cyclohexyl ring typically appear as a complex series of multiplets in the aliphatic region (approx. 1.2-1.8 ppm), while the aromatic protons of the phenyl ring appear in the downfield region (approx. 7.2-7.5 ppm). The ethyl group protons adjacent to the oxime function would present as a characteristic quartet and triplet. The hydroxyl proton of the oxime is often a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.

Two-dimensional (2D) NMR techniques are employed for a more detailed conformational analysis. mdpi.comnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. For this compound, NOESY experiments can reveal the spatial relationship between the protons of the cyclohexyl ring and the aromatic ring, helping to determine the preferred rotational conformation around the phenyl-cyclohexyl bond. It can also distinguish between the E and Z isomers of the oxime by observing correlations between the ethyl group protons and the aromatic protons. mdpi.com

Correlation Spectroscopy (COSY): Establishes proton-proton coupling relationships within the molecule, confirming the connectivity of the cyclohexyl and ethyl fragments.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, aiding in the unambiguous assignment of all ¹H and ¹³C signals. mdpi.com

By analyzing coupling constants and NOESY cross-peaks, researchers can model the predominant solution-state conformation, including the chair conformation of the cyclohexyl ring and the relative orientation of the substituents on the oxime bond. nih.govfrontiersin.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Z-isomer in CDCl₃)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=N-OH | ~8.5 (br s, 1H) | - |

| C=N | - | ~158.0 |

| CH₂ (ethyl) | ~2.8 (q, 2H) | ~20.0 |

| CH₃ (ethyl) | ~1.2 (t, 3H) | ~11.5 |

| Aromatic CH (ortho to C=N) | ~7.5 (d, 2H) | ~128.0 |

| Aromatic CH (meta to C=N) | ~7.2 (d, 2H) | ~129.0 |

| Aromatic C (ipso- to C=N) | - | ~135.0 |

| Aromatic C (ipso- to cyclohexyl) | - | ~148.0 |

| Cyclohexyl CH | ~2.5 (tt, 1H) | ~44.5 |

| Cyclohexyl CH₂ (4 positions) | ~1.2-1.9 (m, 10H) | ~26.0, ~26.8, ~34.5 |

Single-Crystal X-ray Diffraction Studies for Elucidating Solid-State Structures and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net For a compound like this compound, this technique can unambiguously establish the molecular geometry, confirm the E or Z configuration of the oxime, and reveal how molecules pack in the crystal lattice. nih.gov

A successful analysis would yield precise bond lengths, bond angles, and torsion angles. For instance, the C=N double bond length is expected to be approximately 1.29 Å, and the N-O single bond around 1.38 Å. nih.gov The analysis would also detail the conformation of the cyclohexyl ring (typically a chair conformation) and its orientation relative to the planar phenyl ring.

Crucially, X-ray diffraction elucidates intermolecular interactions, such as hydrogen bonding. Oximes are known to form hydrogen-bonded dimers in the solid state, where the hydroxyl group of one molecule interacts with the nitrogen atom of a neighboring molecule. nih.gov This is a characteristic feature for E-isomers, as steric hindrance often prevents such interactions in Z-isomers. nih.gov The resulting data can be used to generate detailed molecular structure diagrams and crystal packing illustrations.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₅H₂₁NO |

| Formula Weight | 231.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 10.5, 8.2, 15.1 |

| α, β, γ (°) | 90, 98.5, 90 |

| Volume (ų) | 1285 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.195 g/cm³ |

| Hydrogen Bonding | O-H···N intermolecular bonds forming centrosymmetric dimers |

Vibrational Spectroscopy (FTIR, Raman) for Probing Functional Group Transformations and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. nih.gov These techniques are highly effective for confirming the synthesis of this compound from its corresponding ketone precursor.

The key transformation to monitor is the conversion of the ketone's carbonyl group (C=O) into the oxime's C=N-OH moiety.

FTIR Spectroscopy: The spectrum of the starting ketone would show a strong C=O stretching band around 1680 cm⁻¹. Upon successful conversion to the oxime, this band would disappear and be replaced by new characteristic bands: a broad O-H stretching band around 3300-3200 cm⁻¹ (due to hydrogen bonding), a C=N stretching vibration around 1640 cm⁻¹, and an N-O stretching band around 930-960 cm⁻¹. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR. The C=N stretch often gives a strong signal in the Raman spectrum. mdpi.com Aromatic C-H stretching is typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl and ethyl groups appear in the 2850-2950 cm⁻¹ region. mdpi.com

Together, these techniques provide a rapid and non-destructive method for confirming the presence of the key oxime functional group and for assessing the purity of the synthesized compound.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | FTIR | ~3250 | Broad, Strong |

| Aromatic C-H Stretch | FTIR/Raman | ~3050 | Medium |

| Aliphatic C-H Stretch (cyclohexyl, ethyl) | FTIR/Raman | 2850-2950 | Strong |

| C=N Stretch | FTIR/Raman | ~1640 | Medium-Strong |

| Aromatic C=C Stretch | FTIR/Raman | ~1605, ~1510 | Medium |

| N-O Stretch | FTIR | ~940 | Medium |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Complex Reaction Mixture Analysis and Derivatization Confirmation

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight and elemental composition of this compound and for analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula (C₁₅H₂₁NO). uv.mx For example, the expected exact mass would be calculated and compared to the experimental value, with a very low margin of error (typically < 5 ppm), confirming the identity of the product.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented to produce a characteristic pattern of daughter ions. This is useful for structural elucidation and for distinguishing between isomers. For this compound, key fragmentation pathways would include:

α-cleavage: Cleavage of the bond between the C=N carbon and the adjacent ethyl group, leading to the loss of an ethyl radical (•C₂H₅) and formation of a stable ion. libretexts.org

Benzylic cleavage: Fragmentation at the bond between the phenyl ring and the cyclohexyl group, or cleavage within the cyclohexyl ring itself. whitman.edu

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the alkyl chain to the oxime group, followed by cleavage, although this is more common in carbonyl compounds. nih.govwikipedia.org

These techniques are invaluable for analyzing crude reaction mixtures, identifying byproducts, and confirming the structure of derivatized products.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 231 | [M]⁺ (Molecular Ion) | - |

| 214 | [M - OH]⁺ | Loss of hydroxyl radical |

| 202 | [M - C₂H₅]⁺ | α-cleavage, loss of ethyl radical |

| 148 | [C₉H₁₀NO]⁺ | Cleavage of cyclohexyl-phenyl bond, loss of C₆H₁₁ radical |

| 105 | [C₇H₅O]⁺ or related aromatic fragment | Cleavage of the propanone side chain |

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment of Enantiomerically Enriched Derivatives

While this compound itself is achiral, it can serve as a precursor for the synthesis of chiral derivatives. If a chiral center is introduced—for example, by reacting the oxime hydroxyl group with a chiral acid to form a diastereomeric ester, or by performing an asymmetric reduction—chiroptical spectroscopy becomes a critical tool for stereochemical assignment.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum, with positive and negative peaks (known as Cotton effects), is unique to a specific enantiomer.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength.

For an enantiomerically enriched derivative of this compound, the absolute configuration can be determined by comparing the experimental CD or ORD spectrum with spectra predicted from quantum chemical calculations. nih.gov By calculating the theoretical spectra for both possible enantiomers (e.g., R and S configurations), a direct comparison with the experimental data allows for an unambiguous assignment of the absolute stereochemistry. This is a powerful, non-destructive alternative to X-ray crystallography, especially for non-crystalline samples. nih.gov

Theoretical and Computational Studies on 1 4 Cyclohexylphenyl 1 Propanone Oxime

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis of 1-(4-cyclohexylphenyl)-1-propanone Oxime

FMO theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, a hypothetical FMO analysis would involve calculating the energies and visualizing the spatial distribution of these orbitals. This would reveal the most probable sites for nucleophilic and electrophilic attack. However, no such specific calculations have been published.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

An EPS map illustrates the charge distribution of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding intermolecular interactions and predicting sites of reactivity. For this compound, an EPS map would likely show negative potential around the oxygen and nitrogen atoms of the oxime group and positive potential around the hydroxyl hydrogen. The cyclohexyl and phenyl groups would exhibit regions of varying potential. Without specific studies, a detailed map and charge distribution data table cannot be constructed.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Dynamics

MD simulations are a powerful tool for studying the time-dependent behavior of a molecular system. researchgate.net By simulating the motions of atoms and molecules, MD can provide insights into the conformational flexibility and dynamic behavior of a compound like this compound. researchgate.net Such simulations would reveal the preferred three-dimensional structures, the rotational barriers of the cyclohexyl and phenyl groups, and the dynamics of the oxime moiety. This information is critical for understanding how the molecule might interact with biological targets. To date, no MD simulation studies have been reported for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives (Theoretical Frameworks)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov To develop a QSAR model for derivatives of this compound, one would need a dataset of these derivatives with their measured biological activities (e.g., as insecticides or fungicides). nih.gov Various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) would then be calculated and used to build a predictive model. While QSAR studies have been conducted on other classes of oximes, showing that factors like electronic distribution and steric properties can influence their insecticidal activity, no such models exist for derivatives of this compound. nih.gov

Reaction Pathway Modeling and Transition State Locating for Key Transformations of this compound

A common and important reaction of ketoximes is the Beckmann rearrangement, where the oxime is converted to an amide under acidic conditions. masterorganicchemistry.comwikipedia.org Computational modeling of this reaction for this compound would involve mapping the potential energy surface of the reaction, locating the transition state structure, and calculating the activation energy. This would provide a deep understanding of the reaction mechanism and the factors influencing the migration of the cyclohexylphenyl or the ethyl group. One computational study on acetone (B3395972) oxime has detailed the involvement of solvent molecules in the transition state. wikipedia.org However, no specific modeling of the Beckmann rearrangement or other transformations has been performed for this compound.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies) Using Quantum Chemical Methods

Quantum chemical methods, particularly DFT, can be used to predict spectroscopic data like NMR chemical shifts and IR vibrational frequencies with a good degree of accuracy. For instance, studies on cyclohexanone (B45756) oxime have shown that DFT methods can yield results that are in good coherence with experimental values. eurjchem.com Such calculations for this compound would involve optimizing the molecule's geometry and then computing the relevant spectroscopic properties. This would aid in the interpretation of experimental spectra and confirm the compound's structure. As with the other computational areas, specific predicted spectroscopic data for this compound are not available in the literature.

Exploration of Research Applications of 1 4 Cyclohexylphenyl 1 Propanone Oxime and Its Derivatives

1-(4-cyclohexylphenyl)-1-propanone Oxime as a Precursor for Novel Heterocyclic Compounds

The oxime functional group is a versatile starting point for the synthesis of various nitrogen-containing heterocycles. clockss.orgresearchgate.net For this compound, this reactivity can be harnessed to create novel compounds with potential applications in medicinal chemistry and materials science.

One of the most prominent applications of ketoximes is in the synthesis of substituted isoxazoles. mdpi.com Although traditional methods often involve harsh conditions, modern approaches utilize milder reagents. organic-chemistry.org A common strategy is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov While this requires initial modification of the parent ketone, another pathway involves the 1,3-dipolar cycloaddition of nitrile oxides, which can be generated in situ from aldoximes, with alkynes. nih.gov For a ketoxime like this compound, cyclization can be achieved by reacting its dianion with reagents like diethyl oxalate (B1200264) to form isoxazole-5-carboxylates after dehydration. researchgate.net

The general scheme for converting a ketoxime to an isoxazole (B147169) derivative is outlined below:

Table 1: Potential Isoxazole Synthesis from an Oxime Precursor| Reactant 1 | Reactant 2 | Key Transformation | Product Class |

|---|---|---|---|

| This compound (as dianion) | Diethyl oxalate | Cyclization-dehydration | 3-(4-cyclohexylphenyl)-4-ethyl-isoxazole-5-carboxylate |

Furthermore, the oxime moiety can serve as a precursor for other heterocyclic systems such as pyrimidines. The synthesis of pyrimidine (B1678525) derivatives can be achieved through multi-component reactions, often catalyzed by metals like palladium, involving starting materials that can be derived from or incorporate oxime-like structures. researchgate.netgoogle.com For example, condensation reactions between amidines and chalcones (α,β-unsaturated ketones) are a known route to pyrimidines. acs.org The parent ketone of the title oxime, 1-(4-cyclohexylphenyl)-1-propanone, could be used to generate chalcone (B49325) intermediates for this purpose.

Ligand Design and Synthesis Utilizing the this compound Scaffold in Catalysis Research

Oximes are effective ligands for a variety of metal ions due to the presence of lone electron pairs on both the nitrogen and oxygen atoms, allowing them to act as chelating agents. wikipedia.org Oxime-based ligands have been successfully used in organometallic synthesis and catalysis. researchgate.net The coordination chemistry of oximes is well-established, with compounds like dimethylglyoxime (B607122) being classic reagents for metal analysis. wikipedia.org

The this compound scaffold can be incorporated into more complex ligand structures. For instance, phosphino-oxime ligands have been synthesized and used to create palladium(II) complexes. rsc.org These complexes have demonstrated catalytic activity in the rearrangement and dehydration of aldoximes. rsc.org The presence of the bulky and lipophilic cyclohexylphenyl group could influence the solubility, stability, and catalytic activity of the resulting metal complexes, potentially making them suitable for specific solvent systems or substrate types.

Table 2: Examples of Oxime-Based Ligands in Catalysis

| Ligand Type | Metal | Catalytic Application | Reference |

|---|---|---|---|

| Phosphino-oxime | Palladium(II) | Aldoxime rearrangement and dehydration | rsc.org |

| Dimethylglyoxime | Cobalt | Radical cyclizations | researchgate.net |

The synthesis of metal complexes with oxime ligands is often straightforward, typically involving the reaction of a metal salt with the oxime in a suitable solvent. researchgate.net A hypothetical palladium complex utilizing this compound could be explored for cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, where ligand properties play a crucial role in catalyst performance.

Incorporation of this compound Moieties into Advanced Polymeric Materials (Research Stage)

The field of polymer science has increasingly utilized "click chemistry," a set of highly efficient and specific reactions, to create functional materials. Oxime ligation, the reaction between an alkoxyamine and a ketone or aldehyde, is a prominent click reaction used to synthesize dynamic and functional polymers. rsc.org This reaction allows for the formation of hydrogels, self-healing materials, and functionalized polymer scaffolds under mild conditions. rsc.orgresearchgate.netnih.gov

The this compound contains the core oxime functionality that is central to these applications. More directly, its parent ketone, 1-(4-cyclohexylphenyl)-1-propanone, could be incorporated as a pendant group onto a polymer backbone. This ketone-functionalized polymer could then be cross-linked or modified by reacting it with multifunctional alkoxyamines to form stable oxime linkages. rsc.org This process can yield macromolecular stars or cross-linked networks like hydrogels. rsc.org The reversible nature of the oxime bond under certain conditions (e.g., acidic pH or presence of competitive alkoxyamines) allows for the design of "smart" materials that can adapt or degrade in response to specific stimuli. rsc.org

The bulky, hydrophobic cyclohexylphenyl group would be expected to significantly impact the properties of such polymers, enhancing thermal stability and influencing the material's interaction with aqueous or organic environments.

Development of Analytical Reagents and Probes Based on this compound (Fundamental Research)

Oximes have a long history as reagents in analytical chemistry, most notably for the colorimetric determination and gravimetric analysis of metal ions. researchgate.netthermofisher.com For instance, dimethylglyoxime is a classic reagent for the selective precipitation of nickel(II). wikipedia.org Salicylaldoxime is another oxime-based chelator used in hydrometallurgy. wikipedia.org

Based on these precedents, this compound and its derivatives could be investigated as novel analytical reagents. The molecule's structure could be modified to incorporate chromophoric or fluorophoric groups, transforming it into a chemical probe. For example, by attaching a fluorescent tag, the resulting molecule could potentially be used to visualize specific cellular components or processes, as has been demonstrated with other complex organic molecules designed as probes. rsc.org

The key features for an analytical reagent based on this oxime would be:

Selectivity: The specific arrangement of the oxime and the aryl group might confer selective binding to certain metal ions.

Sensitivity: Introduction of signaling moieties (e.g., fluorophores) could allow for detection at low concentrations.

Solubility: The cyclohexylphenyl group would make the reagent and its metal complexes more soluble in nonpolar solvents, which could be advantageous for liquid-liquid extraction and analysis.

Application in Synthetic Methodologies for Accessing Structurally Complex Organic Molecules

The Beckmann rearrangement is a cornerstone reaction of oximes, converting them into amides. wikipedia.orgcsbsju.edu This reaction is of significant industrial importance, for example, in the synthesis of caprolactam, the precursor to Nylon-6. chem-station.com The reaction is typically acid-catalyzed and involves the migration of the group anti-periplanar to the oxime's hydroxyl group to the nitrogen atom. blogspot.com

For an unsymmetrical ketoxime like this compound, the Beckmann rearrangement could yield two possible amide products, depending on which group (the ethyl group or the 4-cyclohexylphenyl group) migrates. The regioselectivity is determined by the stereochemistry (E/Z isomerism) of the oxime and the migratory aptitude of the groups. chem-station.com Generally, aryl groups have a higher migratory aptitude than alkyl groups.

Table 3: Potential Products of the Beckmann Rearrangement of this compound

| Migrating Group | Product Name | Product Structure |

|---|---|---|

| 4-cyclohexylphenyl group | N-(4-cyclohexylphenyl)propanamide | CH₃CH₂CONH-(C₆H₄)-c-C₆H₁₁ |

This rearrangement provides a powerful method for introducing an amide functionality into a specific location within a molecule, which is a key step in the synthesis of many pharmaceuticals and other complex organic targets. masterorganicchemistry.com By controlling the reaction conditions to favor one oxime isomer, a selective synthesis of one of the amides can be achieved, making the oxime a valuable synthetic intermediate. google.comblogspot.com

Q & A

Q. What are the common synthetic routes for preparing 1-(4-cyclohexylphenyl)-1-propanone oxime, and what experimental conditions are critical for yield optimization?

- Methodological Answer : A two-step approach is typically employed:

Friedel-Crafts Acylation : React 4-cyclohexylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(4-cyclohexylphenyl)-1-propanone. Reaction temperature (0–5°C) and anhydrous conditions are critical to avoid side reactions .

Oxime Formation : Treat the ketone intermediate with hydroxylamine hydrochloride (NH₂OH·HCl) in a polar solvent (e.g., ethanol/water) under reflux (70–80°C) for 4–6 hours. pH control (adjusted with NaOH) ensures efficient nucleophilic attack on the carbonyl group .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm oxime formation (e.g., disappearance of carbonyl carbon signal at ~200 ppm and appearance of C=N-OH signals). Compare with similar oxime derivatives like 1-(4-hydroxyphenyl)-1-propanone oxime .

- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding patterns. For example, analogous oxime structures (e.g., 1-(4-ethoxyphenyl)ethanone oxime) show planar C=N-OH motifs with intermolecular O-H···N interactions .

- IR Spectroscopy : Detect N-OH stretch (~3200 cm⁻¹) and C=N stretch (~1640 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .

- Waste Disposal : Segregate organic waste containing oxime derivatives and consult certified hazardous waste management services. Do not dispose of via aqueous drains due to potential environmental toxicity .

Advanced Research Questions

Q. How can researchers optimize the introduction of the cyclohexyl group into the phenyl ring during synthesis?

- Methodological Answer :

- Cross-Coupling Strategies : Use Suzuki-Miyaura coupling to attach cyclohexyl groups. For example, react 4-bromophenyl propanone with cyclohexylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a DMF/water mixture (80°C, 12 hours) .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve coupling efficiency. Monitor by GC-MS to identify byproducts .

Q. How should researchers address contradictions in reported spectral data for oxime derivatives?

- Methodological Answer :

- Control Experiments : Replicate synthesis under standardized conditions (e.g., solvent purity, reaction time) to isolate variables. For instance, discrepancies in ¹H NMR shifts may arise from residual solvents (e.g., DMSO-d₆ vs. CDCl₃) .

- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Compare with crystallographic data to validate molecular conformation .

Q. What computational methods can predict the reactivity and stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the oxime’s N-OH group shows high electron density, making it prone to oxidation .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies. Use software like AutoDock Vina with force fields optimized for small molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.